3,5-Dimethoxyphenyl 3-phenylprop-2-enoate
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Overview
Description
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-2-enoate group attached to a 3,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate typically involves the esterification of 3,5-dimethoxybenzoic acid with cinnamic acid derivatives. One common method is the use of a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A structurally related compound with similar aromatic properties.
Methyl Cinnamate: Another ester derivative of cinnamic acid with comparable chemical behavior.
3,4-Dimethoxycinnamic Acid: A related compound with additional methoxy groups on the aromatic ring.
Uniqueness
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
Properties
CAS No. |
89329-19-1 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-19-14-10-15(20-2)12-16(11-14)21-17(18)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
SPWNCYACBGOZRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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